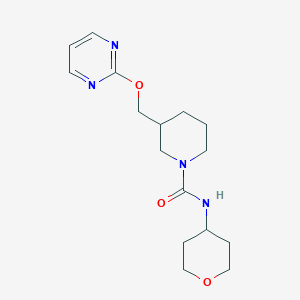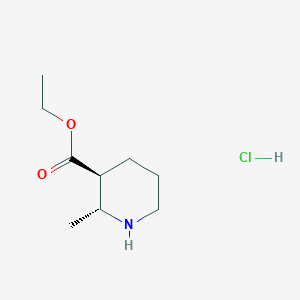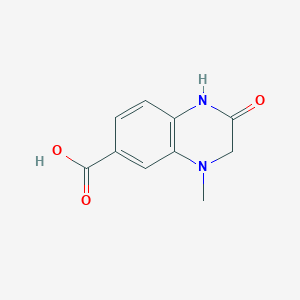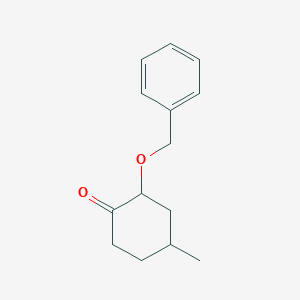
N-(Oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide, also known as OP-145, is a novel compound that has gained attention in the scientific community for its potential applications in drug development.
Scientific Research Applications
N-(Oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has been studied for its potential applications in drug development. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, N-(Oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N-(Oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in tumor growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation and tumor growth.
Biochemical and Physiological Effects
N-(Oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, it has also been shown to have antioxidant properties. Additionally, it has been shown to have a low toxicity profile, making it a potentially safe candidate for drug development.
Advantages and Limitations for Lab Experiments
One advantage of N-(Oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is its potential as a multitargeted agent, meaning it can target multiple pathways involved in disease progression. Additionally, its low toxicity profile makes it a potentially safe candidate for drug development. However, one limitation of N-(Oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on N-(Oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide. One area of focus could be on improving its solubility, potentially through the development of prodrug forms. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of other diseases beyond cancer and inflammation. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
Synthesis Methods
N-(Oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-bromo-2-fluoroaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione to yield 4-bromo-2-fluoro-N-(oxan-4-yl)benzamide. The second step involves the reaction of this intermediate with 3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxylic acid to yield N-(Oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide.
properties
IUPAC Name |
N-(oxan-4-yl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c21-16(19-14-4-9-22-10-5-14)20-8-1-3-13(11-20)12-23-15-17-6-2-7-18-15/h2,6-7,13-14H,1,3-5,8-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHNJEJMGDEBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CCOCC2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B2721434.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2721436.png)
![3-Methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2721437.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2721442.png)
![ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2721443.png)




![5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2721450.png)
![N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721453.png)